Cas no 397288-95-8 (4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide)

4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide structure
397288-95-8 structure
Product Name:4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide
CAS No:397288-95-8
MF:C46H30N4O5S2
MW:782.884208202362
CID:6196650
PubChem ID:5064614
Update Time:2025-10-29

4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide
    • SCHEMBL20513009
    • F0816-0339
    • N,N'-(2,2'-(oxybis(4,1-phenylene))bis(thiazole-4,2-diyl))bis(4-benzoylbenzamide)
    • 4-benzoyl-N-[2-[4-[4-[4-[(4-benzoylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide
    • N,N'-((oxybis(4,1-phenylene))bis(thiazole-2,4-diyl))bis(4-benzoylbenzamide)
    • 397288-95-8
    • 4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide
    • AKOS024600473
    • Inchi: 1S/C46H30N4O5S2/c51-41(29-7-3-1-4-8-29)31-11-15-33(16-12-31)43(53)47-39-27-56-45(49-39)35-19-23-37(24-20-35)55-38-25-21-36(22-26-38)46-50-40(28-57-46)48-44(54)34-17-13-32(14-18-34)42(52)30-9-5-2-6-10-30/h1-28H,(H,47,53)(H,48,54)
    • InChI Key: MNTIFRMPVJBEMG-UHFFFAOYSA-N
    • SMILES: S1C=C(N=C1C1C=CC(=CC=1)OC1C=CC(=CC=1)C1=NC(=CS1)NC(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)=O)NC(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)=O

Computed Properties

  • Exact Mass: 782.16576242g/mol
  • Monoisotopic Mass: 782.16576242g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 57
  • Rotatable Bond Count: 12
  • Complexity: 1240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.9
  • Topological Polar Surface Area: 184Ų

4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide Pricemore >>

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Additional information on 4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide

4-Benzoyl-N-2-(4-{4-4-(4-Benzoylbenzamido)-1,3-Thiazol-2-ylphenoxy}phenyl)-1,3-Thiazol-4-ylbenzamide: A Comprehensive Overview

4-Benzoyl-N-2-(4-{4-4-(4-Benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide (CAS No. 397288-95-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The structure of 4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide is characterized by the presence of multiple functional groups, including benzoyl, amide, and thiazole moieties. These functional groups contribute to the compound's stability and reactivity, making it a valuable candidate for various pharmaceutical applications. The benzoyl group, in particular, is known for its ability to enhance the lipophilicity and cell membrane permeability of the molecule.

Recent research has focused on the potential of 4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/AKT and MAPK.

In addition to its anticancer properties, 4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide has also been investigated for its antimicrobial activity. Research has demonstrated that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The thiazole moiety is thought to play a crucial role in disrupting bacterial cell membranes and inhibiting essential metabolic processes.

The synthesis of 4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide involves a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. Key steps include the formation of the thiazole ring through a condensation reaction between a thiourea derivative and an α-halo ketone, followed by the introduction of the benzoyl and amide functionalities through subsequent coupling reactions.

Pharmacokinetic studies have provided valuable insights into the behavior of 4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide in biological systems. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The high lipophilicity conferred by the benzoyl group facilitates efficient cellular uptake and distribution throughout tissues. Additionally, the compound's stability in plasma and low toxicity profile make it a promising candidate for further clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal adverse effects. Phase II trials are expected to provide more detailed information on its therapeutic potential in specific disease indications.

In conclusion, 4-Benzoyl-N-2-(4-{�{�{�{�{�{�{�{�{�{�{�{�{�{�{�{�{�(Benzoylbenzamido)}-)1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-5-sulfonamide (CAS No. 397288–95–8) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of oncology and infectious diseases.

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